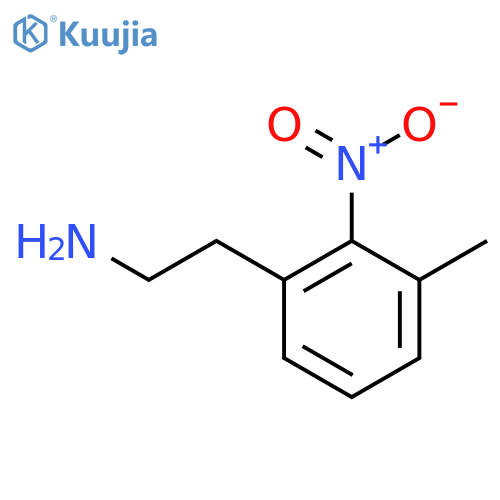

Cas no 1379974-22-7 (2-(3-methyl-2-nitrophenyl)ethan-1-amine)

2-(3-methyl-2-nitrophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-(3-methyl-2-nitrophenyl)ethan-1-amine

- 1379974-22-7

- EN300-1868312

-

- インチ: 1S/C9H12N2O2/c1-7-3-2-4-8(5-6-10)9(7)11(12)13/h2-4H,5-6,10H2,1H3

- InChIKey: PGXBZKHJIDWRRH-UHFFFAOYSA-N

- ほほえんだ: [O-][N+](C1C(C)=CC=CC=1CCN)=O

計算された属性

- せいみつぶんしりょう: 180.089877630g/mol

- どういたいしつりょう: 180.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

2-(3-methyl-2-nitrophenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1868312-0.25g |

2-(3-methyl-2-nitrophenyl)ethan-1-amine |

1379974-22-7 | 0.25g |

$906.0 | 2023-09-18 | ||

| Enamine | EN300-1868312-0.5g |

2-(3-methyl-2-nitrophenyl)ethan-1-amine |

1379974-22-7 | 0.5g |

$946.0 | 2023-09-18 | ||

| Enamine | EN300-1868312-0.05g |

2-(3-methyl-2-nitrophenyl)ethan-1-amine |

1379974-22-7 | 0.05g |

$827.0 | 2023-09-18 | ||

| Enamine | EN300-1868312-5g |

2-(3-methyl-2-nitrophenyl)ethan-1-amine |

1379974-22-7 | 5g |

$2858.0 | 2023-09-18 | ||

| Enamine | EN300-1868312-0.1g |

2-(3-methyl-2-nitrophenyl)ethan-1-amine |

1379974-22-7 | 0.1g |

$867.0 | 2023-09-18 | ||

| Enamine | EN300-1868312-2.5g |

2-(3-methyl-2-nitrophenyl)ethan-1-amine |

1379974-22-7 | 2.5g |

$1931.0 | 2023-09-18 | ||

| Enamine | EN300-1868312-1.0g |

2-(3-methyl-2-nitrophenyl)ethan-1-amine |

1379974-22-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1868312-1g |

2-(3-methyl-2-nitrophenyl)ethan-1-amine |

1379974-22-7 | 1g |

$986.0 | 2023-09-18 | ||

| Enamine | EN300-1868312-10g |

2-(3-methyl-2-nitrophenyl)ethan-1-amine |

1379974-22-7 | 10g |

$4236.0 | 2023-09-18 |

2-(3-methyl-2-nitrophenyl)ethan-1-amine 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

2-(3-methyl-2-nitrophenyl)ethan-1-amineに関する追加情報

Introduction to 2-(3-methyl-2-nitrophenyl)ethan-1-amine (CAS No. 1379974-22-7)

2-(3-methyl-2-nitrophenyl)ethan-1-amine, with the CAS number 1379974-22-7, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique molecular structure, which includes a nitro group and an amine functional group, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical formula of 2-(3-methyl-2-nitrophenyl)ethan-1-amine is C10H13N3O2. Its molecular weight is approximately 195.23 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These properties make it suitable for use in a variety of laboratory and industrial settings.

In the realm of pharmaceutical research, 2-(3-methyl-2-nitrophenyl)ethan-1-amine has been explored for its potential as a precursor in the synthesis of novel drugs. Recent studies have highlighted its role in the development of compounds with anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited significant anti-inflammatory activity in vitro, suggesting its potential as a lead compound for further drug development.

Beyond its pharmaceutical applications, 2-(3-methyl-2-nitrophenyl)ethan-1-amine has also found use in the field of chemical biology. Researchers have utilized this compound to probe the interactions between small molecules and biological targets. A notable example is its use as a tool compound to study the binding affinity of specific receptors involved in neurodegenerative diseases. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 demonstrated that this compound could effectively bind to certain G protein-coupled receptors (GPCRs), providing valuable insights into receptor-ligand interactions.

The synthesis of 2-(3-methyl-2-nitrophenyl)ethan-1-amine typically involves multi-step processes, starting from readily available starting materials such as 3-methyl-2-nitrotoluene. One common synthetic route involves the nitration of 3-methyltoluene followed by reduction and subsequent alkylation steps. The efficiency and yield of these reactions can be optimized by carefully controlling reaction conditions such as temperature, pressure, and catalysts. Recent advancements in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and minimizing the use of hazardous reagents.

In terms of safety and handling, while 2-(3-methyl-2-nitrophenyl)ethan-1-amine is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity and potential for forming explosive mixtures with certain substances. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a cool, dry place away from incompatible materials.

The future prospects for 2-(3-methyl-2-nitrophenyl)ethan-1-amine are promising. Ongoing research continues to uncover new applications and derivatives with enhanced properties. For example, efforts are underway to develop more potent and selective analogs for use in targeted therapies for diseases such as cancer and Alzheimer's disease. Additionally, the compound's unique structural features make it an attractive candidate for use in materials science, particularly in the development of functional polymers and coatings.

In conclusion, 2-(3-methyl-2-nitrophenyl)ethan-1-amine (CAS No. 1379974-22-7) is a versatile organic compound with a wide range of potential applications in pharmaceuticals, chemical biology, and materials science. Its unique chemical structure and reactivity make it an important intermediate in the synthesis of more complex molecules. As research into this compound continues to advance, it is likely to play an increasingly significant role in various scientific and industrial fields.

1379974-22-7 (2-(3-methyl-2-nitrophenyl)ethan-1-amine) 関連製品

- 160648-06-6(3-4-(2-Oxopyrrolidin-1-yl)phenylprop-2-enoic Acid)

- 1638744-03-2((3S)-3-fluoropiperidin-4-one;hydrochloride)

- 1361645-16-0(3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl)

- 947407-86-5(4-bromo-1,5-dihydro-2H-Pyrrol-2-one)

- 1203380-92-0(3-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-1-(2-phenylethyl)urea)

- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)

- 1260859-29-7(Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate)

- 2680850-50-2(3-3-methyl-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)

- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)

- 1207326-89-3(4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)